REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8]O)[C:5]([CH2:10][CH2:11][OH:12])=[CH:4][CH:3]=1>P(=O)(O)(O)O.O>[Cl:1][C:2]1[CH:7]=[C:6]2[C:5]([CH2:10][CH2:11][O:12][CH2:8]2)=[CH:4][CH:3]=1
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Name
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|
Quantity
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45 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C(=C1)CO)CCO
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Name
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|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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P(O)(O)(O)=O
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Name
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|
Quantity
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1 L
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Type
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solvent
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Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution was heated at 100° for 2 hr
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Duration
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2 h
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Type
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CUSTOM
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Details
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The cooled reaction mixture
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Type
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EXTRACTION
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Details
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extracted with ether (4×200 ml)
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Type
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EXTRACTION
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Details
|
the combined ether extract
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Type
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WASH
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Details
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was washed with sodium hydrogen carbonate solution (10% w/v 2×200 ml) and water (200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (magnesium sulphate)
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Type
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CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2CCOCC2=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |